what is (R)-Dtbm-segphos used for
what is (R)-Dtbm-segphos used for
An In-depth Technical Guide to (R)-DTBM-SEGPHOS in Asymmetric Catalysis
Introduction
(R)-(−)-5,5′-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4′-bi-1,3-benzodioxole, commonly known as (R)-DTBM-SEGPHOS, is a chiral, atropisomeric bisphosphine ligand used extensively in asymmetric synthesis.[1] As a member of the SEGPHOS family of ligands, it is distinguished by its rigid biaryl backbone, which possesses a narrow dihedral angle, and its highly bulky di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino groups.[2][3] These structural features create a well-defined and sterically hindered chiral environment around a coordinated metal center, leading to exceptional levels of enantioselectivity and catalytic activity in a wide array of chemical transformations.[2][4]
Developed as an advancement on earlier ligands like BINAP, (R)-DTBM-SEGPHOS's electron-rich nature and significant steric bulk make it a "privileged ligand." It often provides superior results in reactions where other common ligands are less effective, expanding the scope of asymmetric catalysis.[2][4] This guide details its primary applications, supported by quantitative data and experimental protocols.
Core Applications and Performance Data
(R)-DTBM-SEGPHOS is employed as a chiral ligand in complex with various transition metals, including ruthenium, rhodium, palladium, nickel, copper, and gold.[1] Its versatility makes it a critical tool for the stereoselective synthesis of complex molecules.
Asymmetric Hydrogenation
Asymmetric hydrogenation is a cornerstone application for (R)-DTBM-SEGPHOS. Its complexes with ruthenium and rhodium are highly effective for the enantioselective reduction of a variety of unsaturated substrates. The ligand's steric and electronic properties facilitate a network of weak, attractive interactions between the catalyst and substrate in the transition state, which is key to its high performance.[2][4]
Table 1: Performance in Asymmetric Hydrogenation Reactions
| Catalyst System | Substrate Type | Yield (%) | ee (%) | Reference |
| Ru-DTBM-SEGPHOS | Pyridine-pyrroline tri-substituted alkenes | High | High | [5] |
| Rh/Hf/(S)-DTBM-SEGPHOS | Benzofurans | up to 98% | up to 99% | |
| Ru/(R)-Xyl-P-Phos | β-alkyl-substituted (E)-β-(acylamino)-acrylates | N/A | up to 99.7% | [4] |
| Ni/(R,R)-QuinoxP** | N-tBu-sulfonyl imines | Excellent | Excellent | [4] |
| Note: This entry uses a related ligand but is cited in a review on DTBM-SEGPHOS applications. | ||||
| *Note: QuinoxP has similar structural features to DTBM-SEGPHOS and is often used for comparison.[2][4] |
Palladium-Catalyzed Reactions
(R)-DTBM-SEGPHOS is a highly effective ligand in palladium-catalyzed asymmetric transformations, such as kinetic resolutions and domino reactions.
-
Kinetic Resolution: A notable application is the carboxylative kinetic resolution of racemic tertiary propargylic alcohols. The Pd((R)-DTBM-SEGphos)Cl2 pre-catalyst enables the synthesis of both enantioenriched tertiary propargylic alcohols and optically active tetrasubstituted 2,3-allenoic acids with excellent enantioselectivity.[6][7]
-
Domino Carbopalladation: The ligand has been used in a cationic enantioselective domino carbopalladation/C(sp³)–Pd capture process. Using Pd2(dba)3 as the palladium source, this method constructs chiral oxindoles from N-aryl acrylamides and N-tosylhydrazones.[8]
Table 2: Performance in Palladium-Catalyzed Reactions
| Reaction Type | Substrate | Yield (%) | ee (%) | Reference |
| Kinetic Resolution | Racemic tertiary propargylic alcohols | Good | up to >99% | [6][7] |
| Domino Carbopalladation | N-methyl acrylamide & benzaldehyde tosylhydrazone | 64% (gram scale) | 97% | [8] |
| γ-Arylation | β,γ-unsaturated ketones | N/A | N/A | [1] |
Nickel-Catalyzed Reactions
The well-defined [(R)-DTBM-SEGPHOS]NiCl2 complex serves as a robust catalyst for enantioselective reactions. It is particularly effective in the reaction of N-acyl-1,3-thiazinane-2-thiones with various electrophiles.[9][10] Evidence suggests that an in situ generated cationic species, [(R)-DTBM-SEGPHOS]Ni(OTf)2, is the true catalyst.[9][10]
Table 3: Performance in Nickel-Catalyzed Reactions
| Reaction Type | Substrate | Electrophile | Yield (%) | Reference |
| Acetal Formation | N-propanoyl-1,3-thiazinane-2-thione | Trimethyl orthoformate | 87% | [9] |
Rhodium-Catalyzed Reactions
Rhodium complexes of (R)-DTBM-SEGPHOS are powerful catalysts for carbon-carbon bond-forming reactions.
-
Conjugate Addition: In the asymmetric conjugate addition to silacyclohexadienones, a rhodium catalyst generated from [RhCl(coe)2]2 and (R)-DTBM-SEGPHOS provides mono-1,4-addition products with nearly perfect enantioselectivity.[11] The bulky ligand is crucial for controlling the stereochemical outcome.[11]
-
[2+2+2] Cycloaddition: The ligand is also used in rhodium-catalyzed chemo-, regio-, and enantioselective [2+2+2] cycloadditions of alkynes with isocyanates.[1]
Table 4: Performance in Rhodium-Catalyzed Conjugate Addition
| Substrate | Arylating Agent | Yield (%) | ee (%) | Reference |
| Silacyclohexadienone | PhZnCl | 94% | 99% | [11] |
Other Catalytic Applications
The utility of (R)-DTBM-SEGPHOS extends to reactions catalyzed by other metals and even to organocatalysis.
-
Copper-Catalyzed Reactions: Used for enantioselective 1,2-reduction of ketones, 1,4-reduction of α,β-unsaturated esters, Mannich-type reactions, and Aldol-type reactions.[1]
-
Gold-Catalyzed Reactions: The ligand is a reactant in the synthesis of gold-diphosphine complexes, which are then used as catalysts, for example, in the stereoselective cyclopropanation of propargyl esters.[1][12]
-
Organocatalysis: In a departure from transition metal catalysis, (S)-DTBM-SEGPHOS has been shown to catalyze the asymmetric halocyclization of allylic amides to form chiral oxazolines.[13]
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are representative protocols for the synthesis and application of (R)-DTBM-SEGPHOS-based catalysts.
Protocol 1: Synthesis of [(R)-DTBM-SEGPHOS]NiCl₂
This procedure details the preparation of the nickel pre-catalyst.[9][14]
-
Materials:
-
(R)-DTBM-SEGPHOS (1.00 g, 0.85 mmol)
-
Nickel(II) chloride (NiCl₂, 110 mg, 0.85 mmol)
-
Acetonitrile (anhydrous, ~385 mL)
-
Dichloromethane (anhydrous, ~20 mL)
-
Celite® (25 g)
-
-
Procedure:
-
To an oven-dried 25 mL round-bottomed flask, add (R)-DTBM-SEGPHOS, NiCl₂, and 15 mL of acetonitrile.
-
Attach a reflux condenser, purge the system with N₂, and heat the mixture at reflux for 16 hours.
-
Prepare a filtration funnel with a 25 g pad of Celite®, wetted with 70 mL of acetonitrile.
-
While the reaction mixture is still warm, pour its contents over the Celite® pad.
-
Wash the Celite® pad with an additional 300 mL of acetonitrile until all color has passed through into the collection flask.[14]
-
Concentrate the filtrate via rotary evaporation (30 °C, 12 mmHg).
-
Dissolve the resulting solid in 20 mL of dichloromethane, transfer to a vial, and concentrate again via rotary evaporation.
-
Dry the solid under high vacuum (0.1 mmHg) for 4 hours to yield the [(R)-DTBM-SEGPHOS]NiCl2 complex (1.10 g, 99% yield) as a fine dark green-black powder.[14]
-
Protocol 2: Rh-Catalyzed Asymmetric Conjugate Addition
This protocol describes the enantioselective 1,4-addition to a silacyclohexadienone.[11]
-
Materials:
-
Silacyclohexadienone substrate (0.20 mmol)
-
[RhCl(coe)₂]₂ (3.6 mg, 5.0 mol% Rh)
-
(R)-DTBM-SEGPHOS (14.2 mg, 6.0 mol%)
-
Phenylzinc chloride (PhZnCl, 0.60 mmol)
-
Chlorotrimethylsilane (ClSiMe₃, 0.60 mmol)
-
Tetrahydrofuran (THF, anhydrous, 2.5 mL)
-
-
Procedure:
-
In an oven-dried sealed tube under argon, charge [RhCl(coe)₂]₂ and (R)-DTBM-SEGPHOS with 0.5 mL of THF.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the silacyclohexadienone substrate.
-
Cool the mixture to -10 °C.
-
Add the PhZnCl solution and ClSiMe₃.
-
Stir the reaction at -10 °C for 12 hours.
-
Upon completion, quench the reaction and proceed with standard aqueous workup and purification by column chromatography to isolate the product.
-
Visualizations: Workflows and Catalytic Cycles
Diagrams are essential for visualizing complex chemical processes.
Caption: Experimental workflow for the synthesis of the nickel pre-catalyst.
Caption: Simplified catalytic cycle for a metal-catalyzed asymmetric hydrogenation.
References
- 1. (R)-DTBM-SEGPHOS | 566940-03-2 [chemicalbook.com]
- 2. search.library.uq.edu.au [search.library.uq.edu.au]
- 3. SEGPHOS - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Mediated H/D Exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pd(( R )-DTBM-SEGphos)Cl 2 -catalyzed kinetic resolution of tertiary propargylic alcohols - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00082J [pubs.rsc.org]
- 7. Pd((R)-DTBM-SEGphos)Cl2-catalyzed kinetic resolution of tertiary propargylic alcohols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. diposit.ub.edu [diposit.ub.edu]
- 10. orgsyn.org [orgsyn.org]
- 11. Carbon-silicon-switch effect in enantioselective construction of silicon-stereogenic center from silacyclohexadienones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. (R)-DTBM-SEGPHOS 566940-03-2 [sigmaaldrich.com]
- 13. mdpi.com [mdpi.com]
- 14. Dipòsit Digital de la Universitat de Barcelona: Synthesis of [(R)-DTBM-SEGPHOS]NiCl2 for the enantioselective acetal formation from N-propanoyl-1,3-thiazinane-2-thione and trimethyl orthoformate [diposit.ub.edu]
